1-(4-methylbenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazole
Description
1-(4-Methylbenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a five-membered dihydropyrazole ring with a 4-methylbenzoyl group at position 1 and a phenyl group at position 2. Pyrazolines are heterocyclic compounds known for their stability and reactivity, making them versatile scaffolds in medicinal chemistry and materials science . The 4-methylbenzoyl substituent introduces steric bulk and electron-withdrawing effects, which can modulate biological activity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C17H16N2O |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(4-methylphenyl)-(5-phenyl-3,4-dihydropyrazol-2-yl)methanone |
InChI |
InChI=1S/C17H16N2O/c1-13-7-9-15(10-8-13)17(20)19-12-11-16(18-19)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
InChI Key |
RPVSALXDFFTKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthesis Approach
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with α,β-unsaturated ketones or aldehydes. For 1-(4-methylbenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazole, a plausible approach could involve the condensation of 4-methylbenzoylhydrazine with a suitable α,β-unsaturated ketone, followed by cyclization and reduction steps.
Specific Synthesis Protocol
While specific literature on the synthesis of 1-(4-methylbenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazole is limited, a general protocol can be inferred from related pyrazole syntheses:
Preparation of Starting Materials : Synthesize 4-methylbenzoylhydrazine by reacting 4-methylbenzoic acid with hydrazine in the presence of a coupling agent.
Condensation Reaction : React the prepared hydrazine with an appropriate α,β-unsaturated ketone (e.g., 3-phenyl-2-propenone) in a solvent like ethanol or isopropanol under reflux conditions to form the pyrazoline intermediate.
Cyclization and Reduction : The pyrazoline can then undergo cyclization and reduction to form the desired 4,5-dihydro-1H-pyrazole. This step may require additional reagents or catalysts to facilitate the reaction.
Catalysts and Conditions
Catalysts such as copper salts or iodine can be used to enhance the efficiency of the cyclization step. Solvents like DMF or acetonitrile are often preferred due to their ability to facilitate the reaction at moderate temperatures.
Analysis of Synthesis Methods
Yield and Purity
The yield and purity of the final product can vary significantly based on the reaction conditions and catalysts used. Generally, yields for pyrazole derivatives range from 50% to over 90%, depending on the specific protocol and reagents.
Spectroscopic Characterization
Spectroscopic methods such as NMR and IR are crucial for confirming the structure of the synthesized compound. For example, the presence of specific peaks in the $${}^{1}$$H NMR spectrum can indicate the formation of the pyrazole ring.
Environmental Impact
Modern synthesis methods aim to minimize environmental impact by using green solvents and recyclable catalysts. Ethanol and water are preferred solvents due to their biodegradability and low toxicity.
Data Tables
Synthesis Conditions for Related Pyrazoles
Spectroscopic Data for Pyrazole Derivatives
| Compound | $${}^{1}$$H NMR (ppm) | IR (cm$$^{-1}$$) |
|---|---|---|
| 3-Phenyl-1H-pyrazole | 7.2-7.8 (m, 5H) | 1600-1650 (C=N) |
| 4,5-Dihydro-1H-pyrazole derivatives | 2.5-3.5 (m, 4H) | 3200-3500 (NH) |
Chemical Reactions Analysis
Types of Reactions
1-(4-methylbenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted pyrazoles .
Scientific Research Applications
1-(4-methylbenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazoline Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Sulfonyl () and nitro () substituents enhance electrophilicity, favoring interactions with biological targets (e.g., enzymes). The 4-methylbenzoyl group in the target compound offers moderate electron withdrawal compared to these groups.
- Hydrogen Bonding : Thiocarbamoyl derivatives () exhibit hydrogen-bonding capacity, enabling dimerization (observed in copper complexes; ), whereas the target compound’s benzoyl group may participate in weaker van der Waals interactions.
Table 2: Activity Comparison of Pyrazoline Derivatives
Key Observations :
- The target compound’s 4-methylbenzoyl group may balance lipophilicity and bioavailability, but its specific biological profile remains unexplored in the provided evidence.
- Chloro and nitro substituents () are associated with enhanced antimicrobial and anticancer activities, suggesting that introducing such groups to the target compound could optimize efficacy.
Biological Activity
1-(4-Methylbenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of 1-(4-methylbenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazole can be represented as follows:
- Molecular Formula : C15H15N3O
- Molecular Weight : 253.30 g/mol
The compound features a pyrazole ring substituted with a methylbenzoyl group and a phenyl group, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. For instance, a study evaluated the cytotoxic effects of various pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazoles exhibited significant cytotoxicity, particularly when combined with doxorubicin, suggesting a synergistic effect that enhances anticancer activity .
| Compound | Cell Line | IC50 (µM) | Synergistic Effect with Doxorubicin |
|---|---|---|---|
| Pyrazole A | MCF-7 | 10 | Yes |
| Pyrazole B | MDA-MB-231 | 15 | No |
Antimicrobial Activity
The antimicrobial potential of 1-(4-methylbenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazole has also been investigated. In vitro studies demonstrated that this compound exhibits activity against various bacterial strains, including E. coli and S. aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Anti-inflammatory Activity
Anti-inflammatory properties are another significant aspect of this compound's biological profile. Research indicates that derivatives of pyrazoles can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds synthesized from 1-(4-methylbenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazole showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
Case Study 1: Breast Cancer Treatment
A study conducted on the efficacy of pyrazole derivatives in breast cancer revealed that specific compounds significantly reduced tumor growth in animal models. The combination therapy involving pyrazoles and traditional chemotherapeutics led to improved survival rates compared to monotherapy .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, a series of pyrazole derivatives were tested against common pathogens. The results showed that compounds derived from 1-(4-methylbenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazole had superior efficacy compared to conventional antibiotics, indicating their potential as novel antimicrobial agents .
Q & A
Basic: What are the established synthetic routes for 1-(4-methylbenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazole, and how do reaction conditions influence yield and purity?
Methodological Answer:
The compound is typically synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate or substituted hydrazines. Key steps include:
- Solvent selection: Ethanol or methanol under reflux (60–80°C) is commonly used to facilitate cyclization .
- Catalysts: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions may influence regioselectivity and reaction rate .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol improves purity .
Yield optimization requires precise control of stoichiometry, temperature, and reaction time. For example, prolonged heating (>12 hours) may degrade sensitive functional groups, reducing yield .
Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies substituent patterns (e.g., diastereotopic protons in the 4,5-dihydropyrazole ring) and confirms regiochemistry .
- 2D NMR (COSY, HSQC) resolves complex coupling in aromatic regions .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% is typical for pharmacological studies) .
- X-ray Crystallography: Resolves stereochemical ambiguities and validates crystal packing interactions .
Advanced: How can researchers optimize reaction conditions to minimize side products during synthesis?
Methodological Answer:
- Side Product Analysis:
- Common by-products include open-chain hydrazones or over-oxidized pyrazole derivatives. Monitor via TLC or LC-MS .
- Condition Optimization:
- Temperature Gradients: Lower temperatures (40–50°C) reduce decomposition but may slow cyclization. Microwave-assisted synthesis can accelerate reactions while minimizing side products .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require stringent drying to avoid hydrolysis .
- Computational Screening: Use density functional theory (DFT) to predict transition states and identify energetically favorable pathways .
Advanced: What strategies are recommended for elucidating the biological mechanism of action of this compound?
Methodological Answer:
- In Vitro Assays:
- In Vivo Models:
- Molecular Docking: Predict binding modes with protein targets (e.g., using AutoDock Vina) to guide mutagenesis studies .
Advanced: How should contradictory data regarding the compound's reactivity or biological activity be resolved?
Methodological Answer:
- Reproducibility Checks:
- Standardize reaction protocols (e.g., solvent purity, humidity control) to isolate variables .
- Cross-Validation:
- Combine experimental data (e.g., IC₅₀ values) with computational predictions (e.g., QSAR models) to identify outliers .
- Structural Reanalysis:
- Re-examine crystallographic data (e.g., CCDC entries) to confirm stereochemical assignments .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve the compound's pharmacological profile?
Methodological Answer:
- Substituent Variation:
- Bioisosteric Replacement:
- Pharmacophore Mapping:
- Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding and hydrophobic interactions .
Basic: What are the safety and handling protocols for this compound in laboratory settings?
Methodological Answer:
- Toxicity Screening:
- Handling Precautions:
- Use fume hoods, nitrile gloves, and PPE due to potential irritancy (MSDS data recommended) .
- Waste Disposal:
- Neutralize acidic/basic by-products before disposal in accordance with EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
